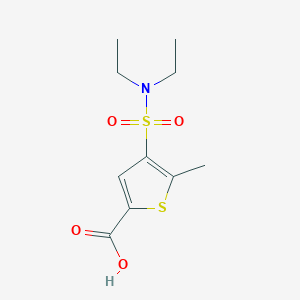
4-Diethylsulfamoyl-5-methyl-thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a diethylsulfamoyl group and a carboxylic acid group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 5-methylthiophene-2-carboxylic acid with diethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated thiophenes or other substituted derivatives.
科学的研究の応用
4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the diethylsulfamoyl group can enhance its binding affinity and specificity towards certain targets, while the carboxylic acid group can facilitate interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
5-Methylthiophene-2-carboxylic acid: Lacks the diethylsulfamoyl group, resulting in different chemical and biological properties.
4-(Methylsulfamoyl)-5-methylthiophene-2-carboxylic acid: Contains a methylsulfamoyl group instead of a diethylsulfamoyl group, leading to variations in reactivity and applications.
Uniqueness
4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid is unique due to the presence of both the diethylsulfamoyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications.
特性
分子式 |
C10H15NO4S2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4S2/c1-4-11(5-2)17(14,15)9-6-8(10(12)13)16-7(9)3/h6H,4-5H2,1-3H3,(H,12,13) |
InChIキー |
AHZIOUZXNTZKFQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(SC(=C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


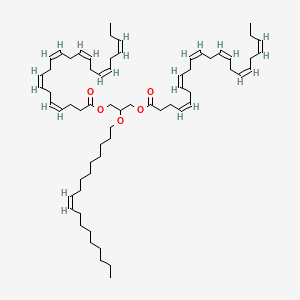
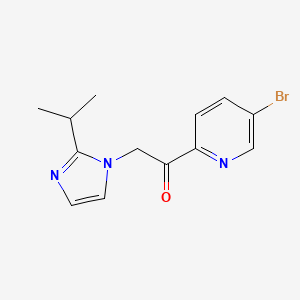
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
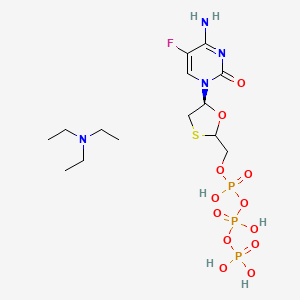
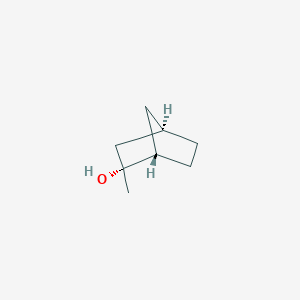

![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)

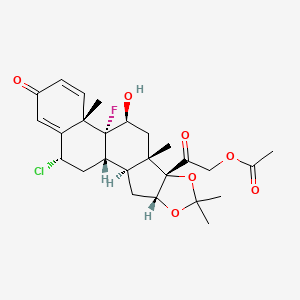
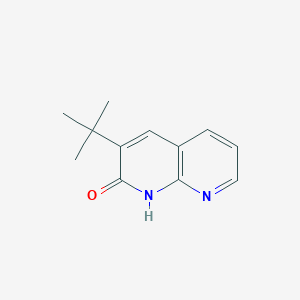
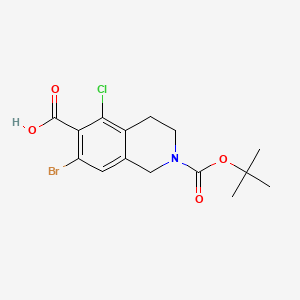
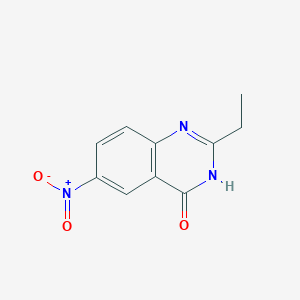
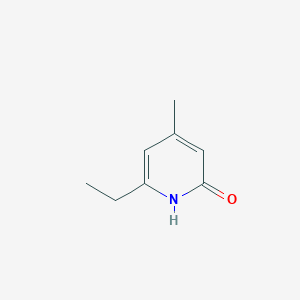
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
